Cas no 446822-05-5 (Benzaldehyde, 4,4'-[2,2'-bipyridine]-5,5'-diylbis- (9CI))

Benzaldehyde is a well-established aromatic aldehyde known for its distinct odor and wide range of applications in organic synthesis and analytical chemistry. It serves as a versatile building block due to its simple structure featuring an aldehyde functional group directly attached to a benzene ring. The compound described combines Benzaldehyde with 4,4'-[2,2'-bipyridine]-5,5'-diylbis-(9CI). This designation likely refers to a bis-Benzaldehyde derivative where two Benzaldehyde molecules are linked through the 2,2'-dipyridine ligand framework (indicated by the (9CI) tag). Such bis-functionalized compounds are valuable precursors for constructing complex molecules or heterocycles. Their key advantage lies in providing ready-made aldehyde functionalities connected by specific rigid bipyridine-based bridges, potentially simplifying multi-step syntheses or enabling unique reactivity patterns not accessible with free aldehydes alone.
Benzaldehyde, 4,4'-[2,2'-bipyridine]-5,5'-diylbis- (9CI) structure
446822-05-5 structure
Product name:Benzaldehyde, 4,4'-[2,2'-bipyridine]-5,5'-diylbis- (9CI)
CAS No:446822-05-5
MF:C24H16N2O2
MW:364.4
CID:5520452
PubChem ID:11057589

Benzaldehyde, 4,4'-[2,2'-bipyridine]-5,5'-diylbis- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 4,4'-[2,2'-bipyridine]-5,5'-diylbis- (9CI)
    • 4,4'-[2,2'-bipyridine]-5,5'-diylbis-Benzaldehyde
    • 5,5'-bis[p-formylphenyl]-2,2'-bipyridine
    • 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde
    • 446822-05-5
    • G69489
    • Inchi: 1S/C24H16N2O2/c27-15-17-1-5-19(6-2-17)21-9-11-23(25-13-21)24-12-10-22(14-26-24)20-7-3-18(16-28)4-8-20/h1-16H
    • InChI Key: QLLLGKNBECMUKU-UHFFFAOYSA-N
    • SMILES: C1(C2=NC=C(C3=CC=C(C=C3)C=O)C=C2)=NC=C(C2=CC=C(C=C2)C=O)C=C1

Computed Properties

  • Exact Mass: 364.121177757g/mol
  • Monoisotopic Mass: 364.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 59.9Ų

Experimental Properties

  • Density: 1.234±0.06 g/cm3(Predicted)
  • Boiling Point: 634.5±55.0 °C(Predicted)
  • pka: 3.47±0.32(Predicted)

Benzaldehyde, 4,4'-[2,2'-bipyridine]-5,5'-diylbis- (9CI) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.
CL3808988-1g
4,4'-[2,2'-bipyridine]-5,5'-diylbis-Benzaldehyde
446822-05-5 95%
1g
¥2800 2023-11-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1640791-1g
4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde
446822-05-5 98%
1g
¥3952.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1640791-100mg
4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde
446822-05-5 98%
100mg
¥691.00 2024-05-13

Additional information on Benzaldehyde, 4,4'-[2,2'-bipyridine]-5,5'-diylbis- (9CI)

Benzaldehyde, 4,4'-[2,2'-bipyridine]-5,5'-diylbis- (9CI): A Comprehensive Overview

Benzaldehyde, 4,4'-[2,2'-bipyridine]-5,5'-diylbis- (9CI), with the CAS number 446822-05-5, is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its distinctive molecular structure, which includes a bipyridine core and two benzaldehyde moieties. The combination of these functional groups endows the molecule with a range of interesting properties and potential applications.

The bipyridine core is a well-known ligand in coordination chemistry, often used to form stable complexes with various metal ions. This property makes Benzaldehyde, 4,4'-[2,2'-bipyridine]-5,5'-diylbis- (9CI) an attractive candidate for the development of metal-based catalysts and coordination compounds. Recent studies have shown that bipyridine derivatives can enhance the catalytic activity and selectivity in various chemical reactions, such as C-H activation and cross-coupling reactions.

The presence of benzaldehyde moieties in the molecule adds another layer of complexity and functionality. Benzaldehyde is a common aromatic aldehyde that is widely used in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. In the context of Benzaldehyde, 4,4'-[2,2'-bipyridine]-5,5'-diylbis- (9CI), these moieties can participate in a variety of chemical transformations, including condensation reactions and nucleophilic additions. This versatility makes the compound a valuable intermediate in synthetic chemistry.

One of the most exciting areas of research involving Benzaldehyde, 4,4'-[2,2'-bipyridine]-5,5'-diylbis- (9CI) is its potential application in medicinal chemistry. The bipyridine core has been shown to exhibit interesting biological activities, including antioxidant and anti-inflammatory properties. When combined with the benzaldehyde moieties, the resulting compound may have enhanced pharmacological effects. Recent studies have explored the use of similar bipyridine derivatives as potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders.

In addition to its potential therapeutic applications, Benzaldehyde, 4,4'-[2,2'-bipyridine]-5,5'-diylbis- (9CI) has also been investigated for its use in materials science. The unique electronic properties of bipyridine derivatives make them suitable for applications in organic electronics and photovoltaic devices. Research has shown that these compounds can improve the efficiency and stability of organic solar cells by enhancing charge transport and light absorption.

The synthesis of Benzaldehyde, 4,4'-[2,2'-bipyridine]-5,5'-diylbis- (9CI) typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the coupling of bipyridine with appropriate benzaldehyde precursors using transition metal catalysts or other coupling reagents. Advances in synthetic methods have led to more efficient and environmentally friendly processes for producing this compound on both laboratory and industrial scales.

From a safety perspective, it is important to handle Benzaldehyde, 4,4'-[2,2'-bipyridine]-5,5'-diylbis- (9CI) with care due to its reactivity and potential health effects. Proper personal protective equipment (PPE) should be used when working with this compound to minimize exposure risks. Additionally, appropriate storage conditions should be maintained to ensure stability and prevent degradation.

In conclusion, Benzaldehyde, 4,4'-[2,2'-bipyridine]-5,5'-diylbis- (9CI) (CAS No. 446822-05-5) is a multifaceted compound with a wide range of applications in chemistry and related fields. Its unique molecular structure combines the advantages of bipyridine ligands and benzaldehyde functionalities, making it a valuable tool for researchers exploring new frontiers in catalysis, medicinal chemistry, materials science, and beyond. As ongoing research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in future scientific advancements.

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